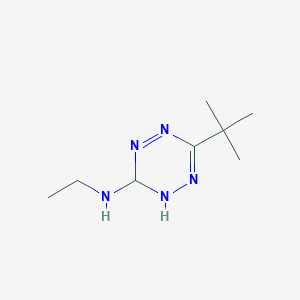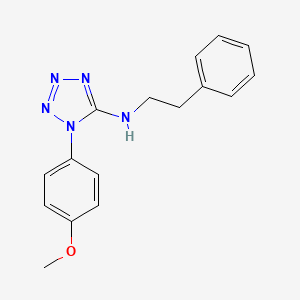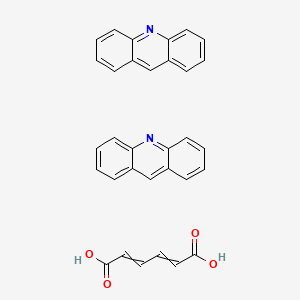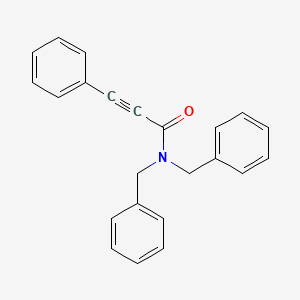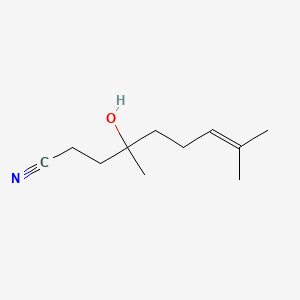
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- is an organic compound with the molecular formula C11H19N It is a nitrile derivative characterized by the presence of a hydroxyl group and two methyl groups on a nonene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4,8-dimethyl-7-nonenenitrile with appropriate reagents under controlled conditions. For instance, the Knoevenagel reaction is often employed, where an aldehyde or ketone reacts with a nitrile in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyl-7-nonenenitrile: A closely related compound with similar structural features.
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one: Another compound with a hydroxyl group and similar molecular framework.
Uniqueness
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- is unique due to the presence of both a hydroxyl and nitrile group on a nonene backbone, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
587875-22-7 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
4-hydroxy-4,8-dimethylnon-7-enenitrile |
InChI |
InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3 |
Clé InChI |
MIEUKWYVXCQBAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(CCC#N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


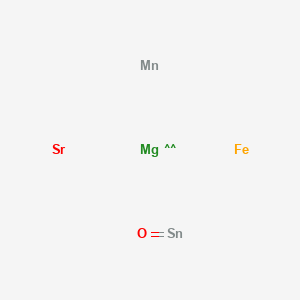
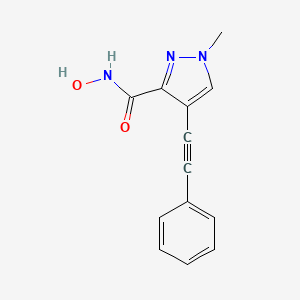
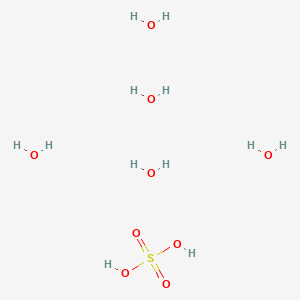
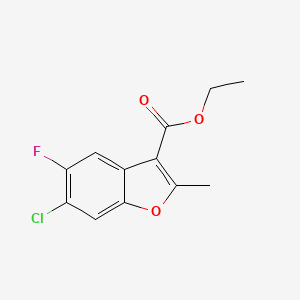
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
-](/img/structure/B14217708.png)
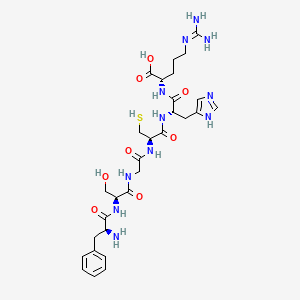
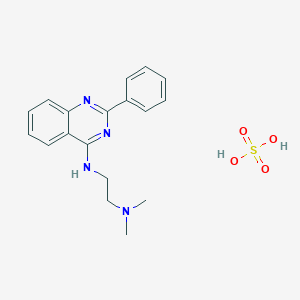
![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)
